molecular formula C26H25NO5 B1337847 (2S,3R)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate CAS No. 73724-48-8

(2S,3R)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate

Cat. No. B1337847
CAS RN: 73724-48-8
M. Wt: 431.5 g/mol
InChI Key: WQYIETDVEJEHCP-OSPHWJPCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2S,3R)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate” is a compound with the CAS Number: 73724-48-8. It has a molecular weight of 431.49 . The compound contains a benzyl group, a fluorenylmethoxycarbonyl (Fmoc) group, an amino group, and a hydroxybutanoate group .

Scientific Research Applications

Synthesis and Chemical Properties

This compound and its derivatives are crucial in synthetic chemistry, particularly in the synthesis of peptides and amino acid derivatives. For instance, the preparation of new N-Fmoc-protected β2-homoamino acids with proteinogenic side chains, a key step for solid-phase syntheses of β-peptides, showcases the utility of the fluoren-9-yl)methoxy]carbonyl (Fmoc) protective group for amino acids (Šebesta & Seebach, 2003). Another example is the asymmetric synthesis and absolute configuration determination of 3-amino-2-hydroxy-4-phenylbutanoic acid, a component of bestatin, utilizing X-ray crystallography of a suitable derivative, underscoring the significance of this compound in elucidating the stereochemistry of bioactive molecules (Nakamura et al., 1976).

Analytical and Biochemical Studies

Compounds related to (2S,3R)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate are also vital in analytical and biochemical research. The synthesis of labeled compounds, such as those with carbon-14 and deuterium, for biochemical studies like metabolism and pharmacokinetics, demonstrates the application in developing new potent neuroleptic agents (Tamazawa & Arima, 1984). Moreover, the study on fluorination-toxicity relationships, by synthesizing and evaluating the antibacterial activity and toxicity of various derivatives, highlights the compound's role in medicinal chemistry research (Takahashi et al., 1993).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

benzyl (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5/c1-17(28)24(25(29)31-15-18-9-3-2-4-10-18)27-26(30)32-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23-24,28H,15-16H2,1H3,(H,27,30)/t17-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYIETDVEJEHCP-OSPHWJPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80449438
Record name (2S,3R)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate

CAS RN

73724-48-8
Record name (2S,3R)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.